molecular formula C14H18N2O4S B2375933 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 895444-45-8

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2375933
CAS No.: 895444-45-8
M. Wt: 310.37
InChI Key: CJLCEIGGMMVGHT-PFONDFGASA-N
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Description

This compound belongs to the benzo[d]thiazole-acetamide class, characterized by a benzothiazole core substituted with dimethoxy groups at positions 5 and 6, a 2-methoxyethyl group at position 3, and an acetamide moiety in the (Z)-configuration. The Z-isomer configuration and electron-rich substituents (methoxy groups) likely influence its stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-9(17)15-14-16(5-6-18-2)10-7-11(19-3)12(20-4)8-13(10)21-14/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLCEIGGMMVGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural features, including methoxy groups and a thiazole core, suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_2O4_4S
  • Molecular Weight : 324.4 g/mol

The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticonvulsant properties. For instance, derivatives have been screened using the maximal electroshock seizure (MES) test, revealing effective ED50 values that suggest a strong potential for treating epilepsy. Notably, compounds 5b and 5q demonstrated ED50 values of 15.4 and 18.6 mg/kg, respectively, outperforming standard drugs like phenytoin (6.9 mg/kg) and carbamazepine (8.1 mg/kg) .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory activity. Compounds within this class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In molecular docking studies, certain derivatives exhibited strong binding affinities to COX-2, indicating their potential as analgesic agents .

The biological activity of this compound is hypothesized to involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors within biological systems, modulating their activity.
  • Influence on Cellular Processes : It may affect cellular signaling pathways related to inflammation and seizure activity.

Case Studies and Research Findings

  • Anticonvulsant Screening : A study conducted on various benzo[d]thiazole derivatives highlighted the effectiveness of specific compounds in reducing seizure activity in animal models. The results indicated that modifications to the thiazole ring significantly influenced anticonvulsant potency .
  • COX-2 Inhibition : Molecular docking studies revealed that certain derivatives of benzo[d]thiazole effectively inhibit COX-2 activity, suggesting their potential use in managing inflammatory conditions .

Data Summary Table

Activity TypeCompound TestedED50 Value (mg/kg)Reference
Anticonvulsant5b15.4
Anticonvulsant5q18.6
COX-2 InhibitionVarious DerivativesVaries

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzo[d]thiazole Derivatives

Compound Name Substituents on Benzothiazole Acetamide Modifications Key Functional Groups Reference
Target Compound 5,6-dimethoxy; 3-(2-methoxyethyl) (Z)-ylidene acetamide Methoxy, methoxyethyl
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-nitro Thiadiazole-thioacetamide Nitro, phenylurea
N-(3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide Thiazolidine ring Thiazolidin-2-ylidene acetamide Benzyl, hydroxyl
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide Coumarin-oxyacetamide Thiazolidinone Coumarin, oxyacetamide

Key Observations :

  • The 2-methoxyethyl chain introduces flexibility and polarity, contrasting with rigid substituents like the thiadiazole-thioacetamide in 6d or the coumarin moiety in ’s derivatives .

Key Observations :

  • The target compound’s synthesis likely involves regioselective methoxylation and ylidene acetamide formation , which may require specialized catalysts (e.g., ZnCl₂ as in ) or anhydrous conditions .
  • Compound 6d’s synthesis employs K₂CO₃-mediated nucleophilic substitution , a common strategy for thioether linkage formation in acetamide derivatives .

Key Observations :

  • Compound 6d’s VEGFR-2 inhibition is attributed to its thiadiazole-thioacetamide and nitro groups, which may form hydrogen bonds with kinase active sites .
  • The target compound’s methoxy groups could mimic ATP-binding pocket interactions seen in kinase inhibitors, though experimental validation is needed .

Molecular Docking and Pharmacokinetic Predictions

  • Compound 6d demonstrated strong binding to VEGFR-2 via π-π stacking (phenylurea) and hydrogen bonding (nitro group) in molecular docking studies .
  • The target compound’s methoxyethyl chain may improve solubility compared to nitro-containing analogs, as predicted by preADMET tools (e.g., logP ~2.5 vs. 3.1 for 6d) .

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